1,2-Dioctanoyl-sn-glycerol

Catalog No.
S589395
CAS No.
60514-48-9
M.F
C19H36O5
M. Wt
344.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dioctanoyl-sn-glycerol

CAS Number

60514-48-9

Product Name

1,2-Dioctanoyl-sn-glycerol

IUPAC Name

[(2S)-3-hydroxy-2-octanoyloxypropyl] octanoate

Molecular Formula

C19H36O5

Molecular Weight

344.5 g/mol

InChI

InChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-16-17(15-20)24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3/t17-/m0/s1

InChI Key

ZQBULZYTDGUSSK-KRWDZBQOSA-N

SMILES

CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC

Synonyms

1,2-dicapryloylglycerol, 1,2-dioctanoyl-rac-glycerol, 1,2-dioctanoyl-sn-glycerol, 1,2-dioctanoylglycerol, 1,2-dioctanoylglycerol, (S)-isomer, diC8, dicaprylglyceride, sn-1,2-dioctanoylglycerol

Canonical SMILES

CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC

Isomeric SMILES

CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC

1,2-Dioctanoyl-sn-glycerol is a synthetic lipid compound with the chemical formula C₁₉H₃₆O₅ and a CAS number of 60514-48-9. It is categorized as a 1,2-diacyl-sn-glycerol, specifically a dioctanoylglycerol. This compound is an enantiomer of 2,3-dioctanoyl-sn-glycerol and serves as a lipid second messenger in various biological processes. Its structure consists of a glycerol backbone esterified with two octanoic acid (caprylic acid) chains at the first and second positions, making it hydrophobic and capable of integrating into cellular membranes .

DOG activates PKC by mimicking the role of DAG, a natural ligand for PKC. Once inside the cell, DOG binds to the regulatory domain of PKC, leading to a conformational change and activation of the enzyme []. Activated PKC phosphorylates various target proteins, triggering downstream cellular signaling cascades [].

DOG is likely a respiratory irritant and may cause skin or eye irritation upon contact. As with most organic compounds, it is recommended to handle DOG with appropriate personal protective equipment (PPE) in a well-ventilated fume hood [].

Primarily related to signal transduction pathways. It acts as a potent activator of protein kinase C, influencing various cellular functions such as proliferation, differentiation, and apoptosis. The compound can also undergo hydrolysis to yield free fatty acids and glycerol, which can further participate in metabolic pathways. Additionally, it can interact with other lipids to form lipid rafts in cellular membranes, affecting membrane fluidity and protein localization .

The biological activity of 1,2-dioctanoyl-sn-glycerol includes:

  • Induction of Acrosome Reaction: It has been shown to induce acrosome reaction in human sperm cells, demonstrating its role in reproductive biology .
  • Neutrophil Activation: This compound stimulates neutrophils to release superoxide anions, which are critical for the immune response .
  • Modulation of Ion Currents: Research indicates that it can suppress nicotine-induced currents in neuronal cells, suggesting potential neuroprotective effects .

1,2-Dioctanoyl-sn-glycerol can be synthesized through several methods:

  • Chemical Synthesis: Commonly achieved by the esterification of glycerol with octanoic acid using acid catalysts. This method allows for control over the reaction conditions to yield high-purity products.
  • Enzymatic Synthesis: Lipases can be employed for the selective acylation of glycerol, providing a more environmentally friendly approach that may yield specific stereoisomers.
  • Total Synthesis: More complex synthetic routes involve multiple steps and protective group strategies to construct the desired diacylglycerol from simpler precursors .

1,2-Dioctanoyl-sn-glycerol has diverse applications in:

  • Biochemical Research: Used as a tool to study signal transduction pathways involving protein kinase C.
  • Pharmaceuticals: Potential applications in drug formulations aimed at modulating immune responses or reproductive functions.
  • Cosmetics: Its emulsifying properties make it suitable for use in cosmetic formulations .

Studies have shown that 1,2-dioctanoyl-sn-glycerol interacts with various proteins and receptors:

  • Protein Kinase C Isozymes: It exhibits different affinities for various isozymes of protein kinase C, influencing downstream signaling pathways involved in cell growth and differentiation .
  • Ion Channels: Interaction with ion channels has been documented, particularly concerning its effects on neuronal excitability and synaptic transmission .

Several compounds share structural similarities with 1,2-dioctanoyl-sn-glycerol. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,2-Dioleoyl-sn-glycerolDiacylglycerolHigher unsaturation; commonly used in cell signaling studies.
1,2-Dipalmitoyl-sn-glycerolDiacylglycerolSaturated fatty acids; widely studied in membrane dynamics.
1,3-Dioctanoyl-sn-glycerolDiacylglycerolDifferent acyl position; affects membrane properties differently.

The uniqueness of 1,2-dioctanoyl-sn-glycerol lies in its specific fatty acid composition and its distinct role as an activator of protein kinase C compared to other diacylglycerols. Its ability to induce specific biological responses makes it valuable for targeted research applications .

Physical Description

Solid

XLogP3

5.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

344.25627424 g/mol

Monoisotopic Mass

344.25627424 g/mol

Heavy Atom Count

24

Appearance

Assay:≥95%A solution in acetonitrile

Dates

Modify: 2023-08-15

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